molecular formula C23H15Cl2N3 B2588146 1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-95-6

1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2588146
CAS No.: 901043-95-6
M. Wt: 404.29
InChI Key: MILKTDLVAHNMTQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific physical and chemical properties for “this compound” are not provided in the available sources.

Scientific Research Applications

Optical Properties and Quantum Chemical Analysis

Research has shown that derivatives of 1H-pyrazolo[3,4-b]quinoline, including structures similar to 1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, exhibit significant optical absorption and fluorescence properties. These properties are influenced by substitutions at different positions on the quinoline ring, which can substantially alter their absorption spectra, particularly in the UV-visible range. Such modifications have implications for their use in photoluminescent and electroluminescent applications, suggesting potential in light-emitting devices and other optical applications (Koścień et al., 2003).

Synthesis and Chemical Structure

The synthesis of pyrazolo[3,4-c]quinoline derivatives has been explored through various chemical reactions, highlighting the flexibility and diversity of this chemical scaffold. These compounds are synthesized through reactions that can introduce different functional groups, affecting their chemical and physical properties. Such studies are crucial for developing new materials with tailored properties for specific applications (Nagarajan & Shah, 1992).

Applications in Corrosion Inhibition

Quinoxaline derivatives, related to this compound, have been studied for their potential as corrosion inhibitors for metals in acidic environments. These compounds exhibit high efficiency in protecting metals like mild steel from corrosion, which is attributed to their ability to form stable complexes with the metal surface. This application is significant for industries looking to enhance the durability and longevity of metal components (Saraswat & Yadav, 2020).

Electroluminescent and Photovoltaic Applications

Further research into derivatives of 1H-pyrazolo[3,4-b]quinoline indicates their utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These studies focus on the electroluminescent properties of these compounds, suggesting their suitability as active layers in OLEDs and OPVs. The ability to tune their optical properties through chemical modifications makes them attractive candidates for developing efficient, low-cost, and flexible lighting and solar energy conversion devices (Danel et al., 2009).

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline”. This could potentially lead to the development of new drugs or materials .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3/c1-14-7-9-17-21(11-14)26-13-18-22(15-5-3-2-4-6-15)27-28(23(17)18)16-8-10-19(24)20(25)12-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILKTDLVAHNMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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